(4-tert-butylphenyl)methanesulfonyl Chloride

描述

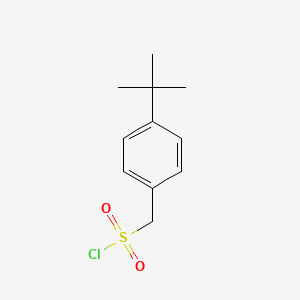

(4-tert-Butylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C11H15ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methanesulfonyl chloride group. This compound is commonly used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-tert-butylphenyl)methanesulfonyl chloride typically involves the reaction of (4-tert-butylphenyl)methanol with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(4-tert-Butylphenyl)methanol+SOCl2→(4-tert-Butylphenyl)methanesulfonyl chloride+HCl+SO2

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product .

化学反应分析

Types of Reactions: (4-tert-Butylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acids or sulfonyl fluorides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions (room temperature to 80°C).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is typically employed.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Major Products Formed:

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonic Acids: Formed by oxidation.

科学研究应用

Synthetic Applications

1.1. Formation of Sulfonamides

(4-tert-butylphenyl)methanesulfonyl chloride is widely used to synthesize sulfonamides. The reaction occurs when the sulfonyl chloride reacts with amines, leading to the formation of sulfonamide products. This is particularly useful in the pharmaceutical industry for developing drugs with antibacterial properties.

1.2. Intermediate in Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to introduce a sulfonyl group into a molecule makes it valuable for modifying existing compounds to enhance their biological activity or stability.

Medicinal Chemistry

2.1. Antiviral Agents

Research has indicated that derivatives of this compound can act as potent inhibitors of viral enzymes, particularly in the context of hepatitis C virus treatments. For instance, modifications of this compound have shown efficacy against NS5B polymerase, a critical enzyme in the viral replication process .

2.2. Anticancer Activity

Compounds derived from this compound have been evaluated for their anticancer properties. Studies suggest that certain derivatives exhibit cytotoxic effects against various cancer cell lines, making them potential candidates for further development in cancer therapy .

3.1. Synthesis and Characterization

A study detailed the practical synthesis of unsymmetrical disulfides promoted by this compound, showcasing its utility in generating complex molecular architectures under mild conditions . The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and purity.

3.2. Inhibitory Activity Against Enzymes

In vitro studies have demonstrated that modifications to this compound can lead to compounds with significant inhibitory activity against cytochrome P450 enzymes, which play a crucial role in drug metabolism . This highlights the compound's relevance not only in synthesis but also in understanding drug interactions and safety profiles.

作用机制

The mechanism of action of (4-tert-butylphenyl)methanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion (Cl-) to yield the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

相似化合物的比较

- 4-Bromobenzenesulfonyl chloride

- 4-tert-Butylbenzenesulfonyl chloride

- 4-tert-Butylphenyl methanesulfonyl fluoride

Comparison: (4-tert-Butylphenyl)methanesulfonyl chloride is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. Compared to 4-bromobenzenesulfonyl chloride, it is less reactive towards nucleophiles due to the electron-donating effect of the tert-butyl group. Additionally, the methanesulfonyl chloride group provides different reactivity compared to sulfonyl fluorides, which are more stable and less reactive .

生物活性

(4-tert-butylphenyl)methanesulfonyl chloride, also known as tosyl chloride , is a versatile compound in organic synthesis, particularly in the preparation of sulfonamides and other derivatives. Its biological activity has garnered interest due to its potential applications in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClOS

- Molecular Weight : 250.76 g/mol

- CAS Number : 128-56-5

This compound exhibits various biological activities through its interactions with cellular targets. The mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, altering biochemical pathways crucial for cell survival and proliferation.

- Receptor Binding : It may interact with specific receptors, modulating signaling pathways that affect cellular responses.

- Reactive Intermediate Formation : The sulfonyl chloride group can generate reactive intermediates that participate in nucleophilic substitution reactions, leading to the formation of biologically active sulfonamides .

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli.

- Antiviral Activity : It has been noted for its potential as a non-nucleoside inhibitor against viral enzymes, particularly in the context of hepatitis C virus (HCV) replication .

- Anti-inflammatory Effects : The compound may modulate inflammatory responses through its effects on cytokine production and immune cell function.

Antibacterial Activity

A study conducted on several derivatives of this compound demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected compounds were reported as follows:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 1.4 |

| B | Escherichia coli | 2.0 |

| C | Pseudomonas aeruginosa | 3.5 |

These results highlight the potential of this compound in developing new antibacterial agents .

Antiviral Activity

In vitro studies have shown that this compound derivatives effectively inhibit the NS5B polymerase of HCV with IC values ranging from 0.34 to 0.50 µM, indicating strong antiviral potential .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and distribution within biological systems. However, its metabolic stability is a concern, as it is susceptible to hydrolysis in aqueous environments, which could limit its therapeutic applications.

Safety and Toxicology

While the compound shows promising biological activity, it is also important to consider its safety profile. Toxicological assessments indicate that high concentrations can lead to cellular toxicity and adverse effects on tissue integrity. Therefore, careful dosage regulation is essential when considering its use in therapeutic contexts .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (4-tert-butylphenyl)methanesulfonyl chloride, and how can reaction conditions be optimized?

- Synthesis Method : The compound is typically synthesized via sulfonation of 4-tert-butylbenzylamine followed by chlorination. Key steps include:

Sulfonation : Reacting 4-tert-butylbenzylamine with sulfur trioxide or chlorosulfonic acid to form the intermediate sulfonic acid derivative.

Chlorination : Treating the sulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions to yield the sulfonyl chloride .

- Optimization : Use inert solvents (e.g., dichloromethane) and monitor reaction progress via TLC or NMR to minimize side reactions. Excess chlorinating agents improve yields, but post-reaction quenching with ice water is critical to remove residual reagents .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE Requirements :

- Respirators (organic vapor-rated), nitrile gloves, chemical-resistant aprons, and safety goggles .

- Ventilation : Use fume hoods with ≥0.5 m/s airflow to prevent vapor accumulation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous cleanup to prevent HCl gas release .

- Storage : Store in glass containers at 2–8°C, protected from moisture and light .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Melting Point : 76–80°C (deviations indicate impurities) .

- NMR : Confirm structure via ¹H NMR (δ 1.3 ppm for tert-butyl, δ 4.5 ppm for CH₂SO₂Cl) and ¹³C NMR .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the reactivity of this compound in nucleophilic substitutions?

- Steric Effects : The bulky tert-butyl group reduces electrophilicity at the sulfonyl chloride moiety, slowing reactions with hindered nucleophiles (e.g., secondary amines). Kinetic studies show a 20–30% decrease in reaction rates compared to the methyl-substituted analog .

- Electronic Effects : Electron-donating tert-butyl groups stabilize the transition state in SN2 mechanisms, favoring sulfonamide formation over hydrolysis .

Q. What are the decomposition pathways and hazardous byproducts of this compound under thermal stress?

- Thermal Degradation : At >150°C, decomposition releases SO₂, HCl, and tert-butylbenzene derivatives. Gas chromatography-mass spectrometry (GC-MS) identifies traces of 4-tert-butyltoluene (m/z 148) and sulfur oxides .

- Mitigation : Avoid temperatures >100°C during reactions. Use scavengers (e.g., triethylamine) to neutralize HCl .

Q. How can conflicting toxicity data for sulfonyl chlorides be reconciled in risk assessments?

- Data Contradictions :

- Acute inhalation LC₅₀ in rats ranges from 15.5 ppm (4-hour exposure) to 30 ppm (1-hour exposure), likely due to variability in hydrolysis rates .

Q. What strategies improve the stability of this compound in long-term storage?

属性

IUPAC Name |

(4-tert-butylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2S/c1-11(2,3)10-6-4-9(5-7-10)8-15(12,13)14/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJDUPGGBSPJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383290 | |

| Record name | (4-tert-butylphenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519056-61-2 | |

| Record name | (4-tert-butylphenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。